![molecular formula C12H17NOS B14218632 4-Methyl-2-[(2R,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-thiazole CAS No. 831225-18-4](/img/structure/B14218632.png)
4-Methyl-2-[(2R,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-[(2R,3R,4S)-4-methyl-1-oxaspiro[25]octan-2-yl]-1,3-thiazole is a complex organic compound characterized by its unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(2R,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-thiazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process would be streamlined to ensure high purity of the final product, which is crucial for its applications in various industries .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-2-[(2R,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-thiazole can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the thiazole ring .
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-[(2R,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-thiazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactivity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties, such as polymers or advanced coatings
Wirkmechanismus
The mechanism of action of 4-Methyl-2-[(2R,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-thiazole involves its interaction with specific molecular targets. The thiazole ring can engage in π-π interactions, while the spirocyclic moiety provides steric hindrance, influencing the compound’s binding affinity and selectivity. These interactions can modulate various biochemical pathways, making the compound a potential candidate for drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-2-[(2S,3R,4S)-4-methyl-1-oxaspiro[2.5]oct-2-yl]thiazole: This is a stereoisomer with different spatial arrangement of atoms, leading to distinct chemical and biological properties.
(4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-ol: Another compound with a similar spirocyclic structure but different functional groups, offering varied reactivity and applications.
Uniqueness
The uniqueness of 4-Methyl-2-[(2R,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-thiazole lies in its specific combination of a thiazole ring and a spirocyclic oxaspirooctane moiety. This combination imparts unique chemical reactivity and potential bioactivity, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
831225-18-4 |
|---|---|
Molekularformel |
C12H17NOS |
Molekulargewicht |
223.34 g/mol |
IUPAC-Name |
4-methyl-2-[(2R,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-thiazole |
InChI |
InChI=1S/C12H17NOS/c1-8-5-3-4-6-12(8)10(14-12)11-13-9(2)7-15-11/h7-8,10H,3-6H2,1-2H3/t8-,10-,12+/m0/s1 |
InChI-Schlüssel |
BDVZZGIGUMXTCM-PTOFAABTSA-N |
Isomerische SMILES |
C[C@H]1CCCC[C@]12[C@@H](O2)C3=NC(=CS3)C |
Kanonische SMILES |
CC1CCCCC12C(O2)C3=NC(=CS3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9H-Carbazole, 3,6-diiodo-9-[(2-propenyloxy)methyl]-](/img/structure/B14218552.png)
![N-[1-(2-Methoxyphenyl)hept-2-en-1-yl]-P,P-diphenylphosphinic amide](/img/structure/B14218556.png)
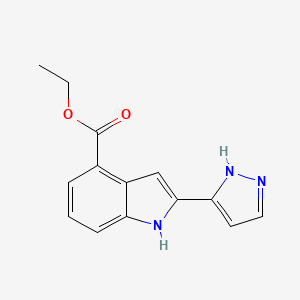
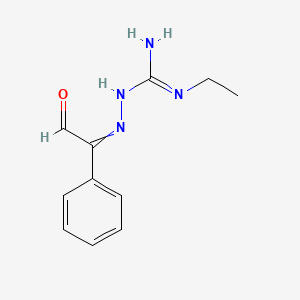
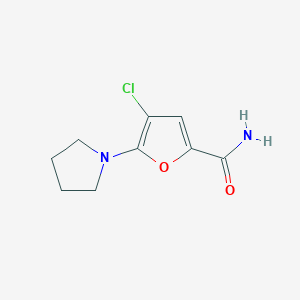
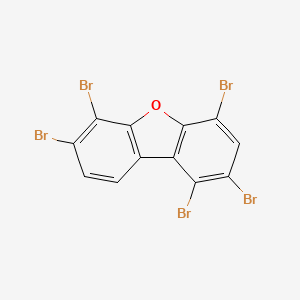
![Benzene, 1-chloro-4-[(hexylthio)methyl]-](/img/structure/B14218577.png)
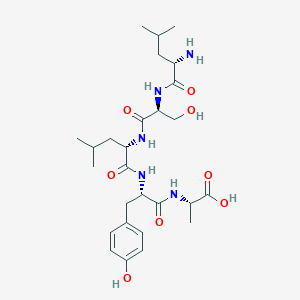
![N-(4-{[2-(3-Methoxyphenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14218589.png)
![1H-Benzimidazole, 2-[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-](/img/structure/B14218593.png)
![1H-Indole, 3-[[4-(2-bromophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14218602.png)
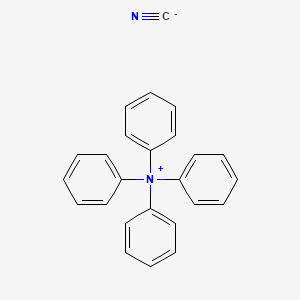
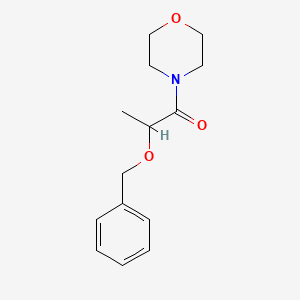
![N-[2-(5-bromopyridin-2-yl)phenyl]-2-iodothiophene-3-carboxamide](/img/structure/B14218619.png)
